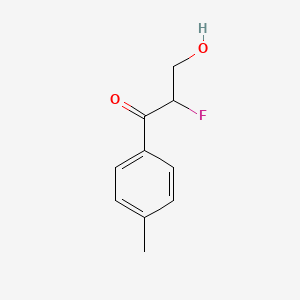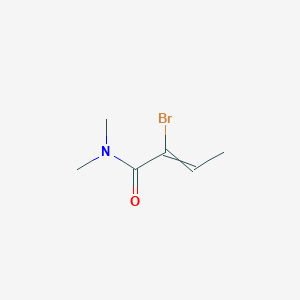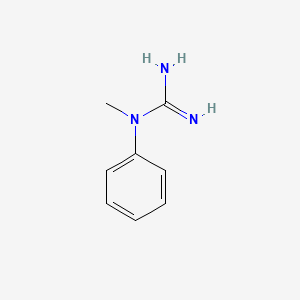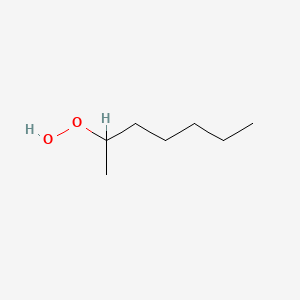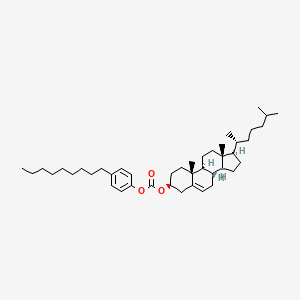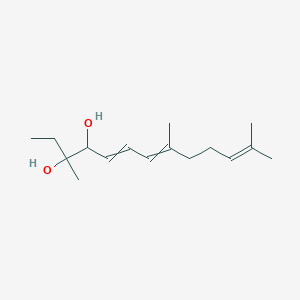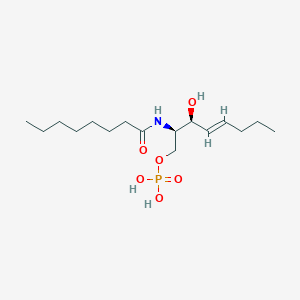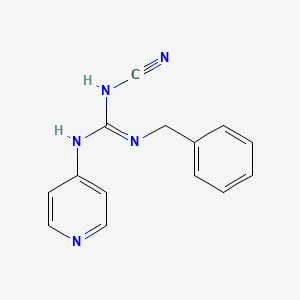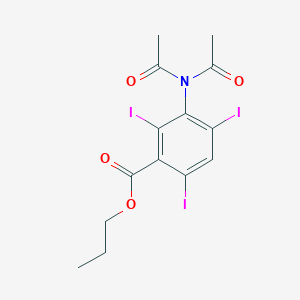
Tin (IV) Sulfide (SnS2) Sputtering Targets
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium stannate is an oxide of barium and tin with the chemical formula BaSnO3. It is a wide band gap semiconductor with a perovskite crystal structure . This compound is known for its remarkable dielectric, photovoltaic, optical, and electrical properties, making it a significant material in various scientific and industrial applications .
Preparation Methods
Barium stannate can be synthesized through several methods. One common method involves the thermal decomposition of barium carbonate (BaCO3) and tin tetrahydroxide (Sn(OH)4) . Another method is the coprecipitation technique, which uses tin (II) chloride and [bis(salicylaldehydato) barium (II)] as tin and barium sources in the presence of tetramethylethylenediamine (TMED) as a precipitating agent . Industrial production methods often involve high-temperature solid-state reactions and sol-gel techniques .
Chemical Reactions Analysis
Barium stannate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation and hydrazine for reduction. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of barium stannate can lead to the formation of barium stannate oxide, while reduction can produce barium tin oxide .
Scientific Research Applications
Barium stannate has a wide range of scientific research applications. In chemistry, it is used as a catalyst support and in photocatalytic processes . In biology and medicine, barium stannate is explored for its potential use in biosensors and medical imaging . Industrially, it is used in the production of capacitors, ceramics, and transparent conductive films . Additionally, barium stannate is employed in environmental monitoring as a gas sensor for detecting liquefied petroleum gas (LPG) and other reducing gases .
Mechanism of Action
The mechanism of action of barium stannate involves its semiconducting properties and its ability to interact with various molecular targets. In gas sensing applications, barium stannate’s perovskite structure allows it to adsorb gas molecules, leading to changes in its electrical conductivity . In photocatalytic applications, barium stannate absorbs light and generates electron-hole pairs, which then participate in redox reactions to degrade pollutants . The molecular targets and pathways involved in these processes depend on the specific application and conditions.
Comparison with Similar Compounds
Barium stannate is part of the alkaline earth stannates family, which includes compounds like calcium stannate (CaSnO3) and strontium stannate (SrSnO3) . Compared to these similar compounds, barium stannate has unique properties such as a higher dielectric constant and better thermal stability . These characteristics make it more suitable for applications in high-temperature environments and in devices requiring high dielectric materials. Other similar compounds include barium titanate (BaTiO3) and barium zirconate (BaZrO3), which also have perovskite structures but differ in their specific properties and applications .
Properties
Molecular Formula |
BaO3Sn |
|---|---|
Molecular Weight |
304.04 g/mol |
IUPAC Name |
barium(2+);dioxido(oxo)tin |
InChI |
InChI=1S/Ba.3O.Sn/q+2;;2*-1; |
InChI Key |
URVCLAAWPGGXHD-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Sn](=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


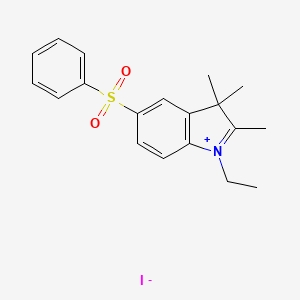
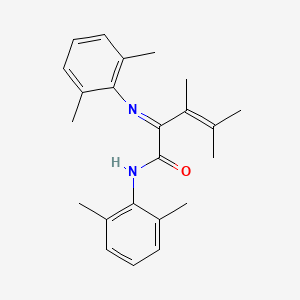
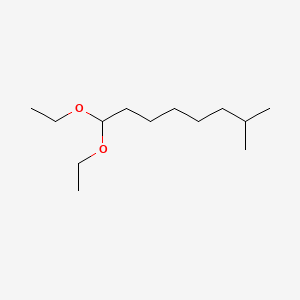
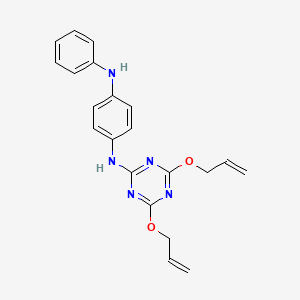
![3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13811522.png)
